Spectroscopic Characterization of 5-(Oxolan-2-yl)-1,3-oxazole: A Technical Guide
Spectroscopic Characterization of 5-(Oxolan-2-yl)-1,3-oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 5-(Oxolan-2-yl)-1,3-oxazole. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values derived from the analysis of its constituent moieties: the 1,3-oxazole and the 2-substituted oxolane (tetrahydrofuran) rings. This information is intended to serve as a reference for researchers involved in the synthesis and characterization of related compounds.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of 5-(Oxolan-2-yl)-1,3-oxazole. These predictions are based on established spectroscopic principles and data from related chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (oxazole) | 8.0 - 8.2 | Singlet (s) | - |
| H-4 (oxazole) | 7.2 - 7.4 | Singlet (s) | - |
| H-2' (oxolane) | 5.2 - 5.4 | Triplet (t) or Doublet of Doublets (dd) | 6.0 - 8.0 |
| H-5' (oxolane) | 3.9 - 4.1 | Multiplet (m) | - |
| H-3', H-4' (oxolane) | 1.8 - 2.2 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (oxazole) | 150 - 152 |
| C-4 (oxazole) | 125 - 127 |
| C-5 (oxazole) | 155 - 157 |
| C-2' (oxolane) | 75 - 78 |
| C-5' (oxolane) | 68 - 70 |
| C-3', C-4' (oxolane) | 25 - 30 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretching (oxazole) | 3100 - 3150 | Medium |
| C-H stretching (oxolane) | 2850 - 2960 | Strong |
| C=N stretching (oxazole) | 1600 - 1650 | Medium |
| C=C stretching (oxazole) | 1500 - 1550 | Medium |
| C-O-C stretching (oxazole ring) | 1050 - 1150 | Strong |
| C-O-C stretching (oxolane ring) | 1000 - 1100 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 139.06 | Molecular Ion |
| [M-C₂H₄O]⁺ | 95.05 | Fragmentation of the oxolane ring |
| [M-C₄H₇O]⁺ | 70.04 | Loss of the oxolane substituent |
| [C₃H₂NO]⁺ | 68.02 | Fragment corresponding to the oxazole ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 5-(Oxolan-2-yl)-1,3-oxazole.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.
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Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-(Oxolan-2-yl)-1,3-oxazole.
Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-(Oxolan-2-yl)-1,3-oxazole.
Methodology:
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition:
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ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
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EI-MS: Introduce the sample into the ion source (if a direct insertion probe is used for solids, or via GC for volatile samples). Acquire the mass spectrum.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 5-(Oxolan-2-yl)-1,3-oxazole.

